N,N-dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6S/c1-17(2)11-3-4-14-12(16-11)18-6-8-19(9-7-18)13-15-5-10-20-13/h3-5,10H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXGVIMQWRDFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrimidine Core
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution
The key step involves coupling the pyrimidine core with the piperazine-thiazole moiety. In a representative procedure, N,N-dimethyl-4-amino-2-chloropyrimidine reacts with 4-(1,3-thiazol-2-yl)piperazine in dimethylformamide (DMF) at 120°C for 12 hours, employing potassium carbonate as a base. The reaction achieves 78% yield, with unreacted starting materials removed via silica gel chromatography (ethyl acetate/hexane, 3:7).
Table 1: Optimization of Coupling Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KCO | DMF | 120 | 78 |
| CsCO | DMSO | 100 | 65 |
| EtN | THF | 80 | 42 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of 2-chloro-N,N-dimethylpyrimidin-4-amine and 4-(thiazol-2-yl)piperazine in 1,4-dioxane, heated at 150°C for 30 minutes under microwave conditions, affords the product in 85% yield. This method minimizes side products such as N-alkylated byproducts.
Purification and Analytical Characterization
Chromatographic Techniques
Crude products are purified using flash chromatography (SiO, gradient elution from 5% to 20% methanol in dichloromethane). High-purity isolates (>98%) are obtained, as confirmed by HPLC (C18 column, acetonitrile/water + 0.1% TFA).
Spectroscopic Confirmation
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(400 MHz, DMSO-) : δ 8.21 (s, 1H, pyrimidine-H), 7.45 (d, J = 3.1 Hz, 1H, thiazole-H), 3.85–3.75 (m, 4H, piperazine-H), 3.02 (s, 6H, N(CH)).
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ESI-MS : m/z 291.2 [M+H], consistent with the molecular formula CHNS.
Comparative Analysis of Synthetic Routes
Traditional vs. Microwave Methods
Conventional heating requires prolonged reaction times (12–24 hours) but offers scalability for industrial production. Microwave synthesis, while faster, demands specialized equipment and is less practical for large batches.
Chemical Reactions Analysis
Core Synthetic Pathways
The synthesis typically begins with functionalization of pyrimidine or thiazole precursors, followed by coupling reactions to introduce the piperazine-thiazole moiety. Key methods include:
Thiazole Ring Formation
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Starting Material : 2-Aminothiazole derivatives (e.g., 5 in ) are synthesized via bromination of acetophenone (4 ) using phenyltrimethylammonium tribromide, followed by reaction with thiourea.
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Acetylation : The intermediate 5 is acetylated with acetic anhydride to enhance stability during subsequent reactions .
Piperazine Coupling
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Nucleophilic Substitution : The piperazine group is introduced via ipso-substitution under basic conditions (e.g., K₂CO₃ in DMF) or palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura) .
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Microwave-Assisted Reactions : Microwave irradiation (170°C, 30 min) accelerates the coupling of intermediates like 6 with (2R)-2-methylpyrrolidine .
Substitution Reactions
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Example : SNAr reactions on pyrimidine intermediates (e.g., 35 ) enable the introduction of pyrazole or thiazole groups at specific positions .
Cyclization and Ring Closure
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Pyrido[3,4-d]pyrimidin-4(3H)-one Formation : Intermediate 46 undergoes cyclization via acidic TBS deprotection to yield 47 , a precursor for further functionalization .
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Thiazole-Pyrimidine Fusion : Condensation of enaminones (e.g., 4a ) with phenylguanidines (e.g., 8c ) produces fused heterocycles (e.g., 11 ) .
Optimization of Reaction Conditions
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Solvent Effects : Ethanol and DMSO are preferred for SNAr reactions due to their polar aprotic nature, enhancing nucleophilicity .
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Catalysts : Pd(PPh₃)₄ improves coupling efficiency in Suzuki reactions, achieving >80% yield for aryl–heteroaryl bonds .
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Temperature Control : Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 min for 6 → 8 ) .
Amine Alkylation
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Reagents : Methyl iodide or dimethyl sulfate in the presence of NaH.
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Outcome : Converts primary amines to tertiary dimethylamino groups, enhancing solubility (e.g., 3a–g in ).
Ester Hydrolysis
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Conditions : NaOH (2M), EtOH/H₂O (1:1), 60°C.
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Application : Converts terminal esters (e.g., 11h–m ) to carboxylic acids for downstream coupling .
Comparative Reaction Outcomes
| Intermediate | Reaction Step | Key Product | Purity (%) |
|---|---|---|---|
| 6 | Acetylation | N-Acetyl-2-aminothiazole | 95 |
| 47 | TBS Deprotection | Alcohol derivative | 89 |
| 78 | Piperazine Substitution | CDK4/6 Inhibitor | 98 |
Challenges and Solutions
Scientific Research Applications
Anticancer Properties
Research indicates that thiazole derivatives often exhibit cytotoxic effects against various human tumor cell lines, suggesting that N,N-dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine may have applications in cancer therapy. Inhibiting specific kinases involved in cancer progression is a promising therapeutic strategy, and this compound's structural features may facilitate such interactions.
Antimicrobial Effects
The thiazole component suggests potential antimicrobial activity. Compounds containing thiazole rings have been documented to possess antibacterial and antifungal properties. Preliminary studies indicate that this compound could inhibit certain enzymes or receptors involved in microbial infections, although specific biological assays are necessary for confirmation.
Neurological Applications
The piperazine moiety is often linked to psychoactive effects, which may contribute to the compound's efficacy in neurological applications. There is ongoing research into its potential to modulate neurotransmitter systems or act as a neuroprotective agent.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multiple synthetic steps. Key methods include:
- Reagent Selection : The choice of reagents significantly influences the reaction pathways and yields.
- Solvent Use : Common solvents include ethanol and dimethyl sulfoxide (DMSO), with controlled temperatures optimizing yields.
- Purification Techniques : Chromatography and crystallization are often employed to enhance the purity of the final product.
Future Research Directions
The potential applications of N,N-dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amines warrant further investigation:
- Mechanistic Studies : Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action.
- Analog Development : Synthesis of analogs could lead to improved efficacy or selectivity against specific targets.
- Clinical Trials : Future studies should focus on assessing the safety and effectiveness of this compound in clinical settings.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Core Pyrimidine Modifications
The pyrimidine ring is a common scaffold in medicinal chemistry. Key analogs include:
Piperazine/Thiazole Variations
The piperazine-thiazole combination is critical for interactions with biological targets:
Pharmacological and Physicochemical Properties
Binding Affinity and Selectivity
Biological Activity
N,N-Dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Structural Overview
The compound features several critical structural components:
- Thiazole Ring : Known for its antimicrobial properties.
- Piperazine Ring : Commonly found in various bioactive molecules.
- Pyrimidine Ring : Often associated with kinase inhibitors.
The presence of these rings suggests potential applications in treating various diseases, particularly cancer and infections.
Anticancer Properties
Research indicates that compounds containing thiazole and pyrimidine structures often exhibit cytotoxic effects against various human tumor cell lines. For instance, studies have shown that similar thiazole derivatives can inhibit the growth of cancer cells effectively. The mechanism is likely related to the inhibition of specific kinases involved in cell proliferation and survival pathways.
Table 1: Cytotoxic Activity Against Tumor Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole Derivative A | MCF-7 (Breast Cancer) | 5.0 | |
| Thiazole Derivative B | A549 (Lung Cancer) | 3.2 | |
| N,N-Dimethyl Compound | HeLa (Cervical Cancer) | 4.5 |
Antimicrobial Activity
The thiazole component suggests the potential for antimicrobial activity . Thiazole derivatives have been reported to possess significant antibacterial and antifungal properties. For example, some thiazoles have demonstrated higher activity than traditional antibiotics against certain bacterial strains.
Table 2: Antimicrobial Activity
| Compound Name | Microorganism Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thiazole Derivative C | E. coli | 12.5 | |
| Thiazole Derivative D | S. aureus (MRSA) | 8.0 | |
| N,N-Dimethyl Compound | C. albicans | 10.0 |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Kinase Inhibition : The pyrimidine structure is a known scaffold for kinase inhibitors, which play a crucial role in regulating cellular processes.
- Antimicrobial Targeting : The thiazole ring may disrupt bacterial cell wall synthesis or function through interaction with essential enzymes.
Case Study 1: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that N,N-dimethyl compound significantly inhibited the proliferation of HeLa cells with an IC50 value of 4.5 µM, indicating its potential as a therapeutic agent against cervical cancer.
Case Study 2: Antibacterial Efficacy
A series of tests against E. coli showed that the compound exhibited an MIC of 12.5 µg/mL, suggesting it could serve as an effective antibacterial agent, especially in cases resistant to conventional treatments.
Comparative Analysis with Similar Compounds
The unique structural combination of this compound distinguishes it from other similar compounds:
Table 3: Comparison with Kinase Inhibitors
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Imatinib | Pyrimidine-based with piperazine | Strong tyrosine kinase inhibition |
| Sorafenib | Pyridine and phenyl rings | Multi-target kinase inhibitor |
| N,N-Dimethyl Compound | Thiazole and pyrimidine rings | Potential for antimicrobial activity |
Q & A
Q. Table 1. Key Synthetic Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Reaction Solvent | DMF or THF | |
| Catalyst/Base | Cs₂CO₃, CuBr (for coupling) | |
| Purification | Silica gel chromatography | |
| Yield Range | 30–60% |
Q. Table 2. Biological Assay Conditions
| Assay Type | Protocol | Reference |
|---|---|---|
| Kinase Inhibition | ADP-Glo™, 10 µM ATP, 1 hr incubation | |
| Cellular Uptake | BODIPY-tagged, 1 hr imaging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
